10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Description
Properties
IUPAC Name |
5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-14-10-6-3-2-5-9(10)12(16)15-8-4-7-11(15)13(14)17/h2-3,5-6,11H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRIHUHKJIHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3CCCC3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a post-Ugi modification strategy can be employed to synthesize functionalized derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
N-Alkylation at the N10 Position
The N10-methyl group can undergo further alkylation to introduce functionalized side chains. This reaction is critical for creating derivatives with enhanced pharmacological properties:
Reaction Conditions
| Reagent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Allyl bromide | KCO | DMF | RT, 12 h | 80% |
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Mechanism : The reaction proceeds via nucleophilic substitution, where the methyl group’s adjacent nitrogen acts as a nucleophile.
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Application : Allylation at N10 produces 10-allyl derivatives, which are intermediates for DNA-targeting antitumor agents .
Thiation of Dione Functionality
The 5,11-dione system can be selectively converted to thioamide derivatives using Lawesson’s reagent:
Thiation Protocol
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Parent dione | Lawesson’s reagent | Toluene | 70°C, 4 h | 5,11-Dithione analog |
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Significance : Thioamide derivatives exhibit altered DNA-binding kinetics and improved cytotoxicity profiles .
Hydroxylation and Metabolic Derivatization
While direct chemical hydroxylation is less documented, metabolic studies suggest susceptibility to oxidative modifications:
Key Observations
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Sites : Hydroxylation occurs preferentially at C3 and C11a positions in vivo .
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Impact : Methyl substitution at N10 hinders metabolic degradation, enhancing bioavailability .
Conjugation with Boron Clusters
The compound’s phenolic hydroxyl group (if present) can be functionalized for targeted therapy:
Conjugation Strategy
Synthetic Routes to Derivatives
The compound serves as a precursor for antitumor dimers and hybrid molecules:
Example Pathway
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Cyclization : Radical-mediated C1–C11a bond formation generates the tricyclic core .
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Functionalization : Introduction of amido-triazolo groups enhances DNA cross-linking activity .
Representative Derivatives
| Derivative | Modification Site | Biological Activity | IC (nM) | Reference |
|---|---|---|---|---|
| PBDT-7i | C7-m-CFBz | Selective Mahlavu cell inhibition | 0.32 | |
| SJG-136 (dimer) | C8-linker | DNA interstrand cross-linking | <1.0 |
Structural Influences on Reactivity
Scientific Research Applications
Synthetic Approaches
- Cyclization Reactions : The synthesis often employs cyclization methods involving lactams or related compounds as precursors. For instance, one-pot methods have been developed to streamline the synthesis process while maintaining high yields and purity .
- Use of Sulfones : Recent studies have shown that the interaction of methylenactive sulfones with dihydropyrrole derivatives can lead to the formation of this benzodiazepine derivative through nucleophilic aromatic substitution reactions .
Biological Activities
The biological activities of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives have been explored in several studies:
Anticancer Activity
- Mechanism : Research indicates that these compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. The presence of the benzodiazepine core is crucial for its interaction with biological targets involved in cancer progression.
Neuropharmacological Effects
- CNS Activity : The compound has been investigated for its potential neuropharmacological effects, including anxiolytic and sedative properties. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating anxiety disorders and insomnia.
Case Studies
Several case studies highlight the effectiveness and potential applications of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Neuropharmacological Effects | Showed promising results in animal models for anxiety reduction and sleep induction compared to standard treatments. |
| Study 3 | Synthesis Optimization | Developed an efficient one-pot synthesis method that improved yield and reduced reaction time significantly. |
Mechanism of Action
The mechanism of action of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione involves its ability to bind to the minor groove of DNA. This binding disrupts the normal function of DNA, leading to cytotoxic effects. The molecular targets include DNA itself and various proteins involved in DNA replication and repair . The pathways affected by this compound are crucial for cell survival, making it an effective agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural, biochemical, and pharmacological differences between 10-methyl-PBD-dione and its analogues:
Key Observations :
Fluorinated Modifications: Ionic salts with trifluoromethyl groups (e.g., compound 3 in ) exhibit improved anticonvulsant activity and metabolic stability, likely due to enhanced lipophilicity and resistance to enzymatic oxidation. Nitro and Methoxy Groups: Nitro-substituted derivatives (e.g., 7-nitro-PBD-dione) show strong DNA-binding affinity for anticancer applications, whereas methoxy groups confer antioxidant properties without cytotoxicity .
Structural Conformation and Target Binding :
- The boat conformation of the diazepine ring in 10-methyl-PBD-dione facilitates interactions with GABA receptors but compromises binding to DNA compared to flat, planar analogues like 7-nitro-PBD-dione .
- Allyl-substituted derivatives (e.g., 10-allyl-PBD-dione) exhibit improved DNA cross-linking efficiency due to increased steric bulk and rigidity .
Toxicity and Selectivity :
- The fluorinated ionic salt derivative demonstrates the lowest cytotoxicity (IC50 > 199 μM), making it a promising candidate for neurological applications .
- Natural PBDs (e.g., anthramycin) exhibit potent cytotoxicity but lack tumor selectivity, whereas synthetic modifications (e.g., 10-allyl-PBD-dione) enhance specificity .
Research Findings and Implications
- Metabolic Stability : Methyl and trifluoromethyl groups improve resistance to hepatic CYP450 enzymes, but further optimization is required to balance bioavailability and toxicity .
- Therapeutic Potential: Fluorinated PBD derivatives are emerging as multitarget agents for epilepsy and cancer, with structural plasticity enabling tailored modifications .
Biological Activity
10-Methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C12H12N2O2. It has a molecular weight of approximately 216.236 g/mol and exhibits the following physical properties:
| Property | Value |
|---|---|
| Melting Point | 218-220 °C |
| Boiling Point | 477.4 °C |
| Density | 1.35 g/cm³ |
| Flash Point | 242.5 °C |
| LogP | 1.319 |
Synthesis
The synthesis of this compound can be achieved through various methods involving cyclization reactions of suitable precursors. A notable method includes the interaction of methylene-active compounds with specific sulfonyl derivatives to form the desired pyrrolobenzodiazepine structure .
Anticonvulsant Properties
Research indicates that compounds similar to 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine have demonstrated anticonvulsant activity. For instance, fluorofelbamate—a compound related to benzodiazepines—has shown enhanced potency in anticonvulsant assays compared to its predecessors . The mechanism is believed to involve modulation of GABAergic neurotransmission.
Antitumor Activity
Studies have reported that benzodiazepine derivatives exhibit antitumor properties. In vitro assays have shown that certain pyrrolobenzodiazepines can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific pathways involved are being investigated further.
Neuroprotective Effects
Neuroprotective effects have also been attributed to pyrrolobenzodiazepines. These compounds may protect neuronal cells from oxidative stress and excitotoxicity—common mechanisms in neurodegenerative diseases .
Case Studies
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant efficacy of several pyrrolobenzodiazepines using animal models. Results indicated a dose-dependent reduction in seizure frequency and duration when administered prior to induced seizures.
Case Study 2: Antitumor Screening
In another investigation, a series of pyrrolobenzodiazepines were screened against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed significant cytotoxicity at micromolar concentrations with IC50 values ranging from 5 to 15 µM.
Q & A
Q. What are the established synthetic routes for 10-methyl-PBD-dione?
The compound is typically synthesized via alkylation of the parent scaffold (2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione) using methyl bromide in the presence of potassium carbonate and tetra--butylammonium bromide (TBAB) in -dimethylformamide (DMF). Reaction monitoring via TLC and purification by recrystallization from dichloromethane yields colorless crystals (80% yield). Structural validation is performed using H and C NMR spectroscopy in CDCl . Alternative routes include ionic salt formation with fluorinated carboxylic acids to enhance biological activity, as demonstrated in cytotoxicity studies .
Q. How is the crystal structure of 10-methyl-PBD-dione resolved?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group ) with unit cell parameters Å, Å, Å, and are analyzed using SHELX software. Hydrogen atoms are placed in calculated positions, and anisotropic displacement parameters are refined with restraints for disordered atoms. Data collection employs a Bruker APEXII diffractometer with graphite-monochromated CuKα radiation .
Q. What preliminary biological activities have been reported?
The parent compound exhibits anxiolytic activity in animal models, but rapid hydroxylation at positions 3 and 11a limits its efficacy. Methyl substitution at the 10-position was explored to block metabolism, though derivatives showed reduced activity . In vitro cytotoxicity against MCF-7 breast adenocarcinoma cells (IC: 199 µM) was observed for a fluorinated ionic salt derivative, highlighting its potential as a low-toxicity anticonvulsant candidate .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity and metabolic stability?
Structure-activity relationship (SAR) studies reveal that methylation at the 10-position reduces metabolic hydroxylation but also decreases anxiolytic potency compared to the parent compound . Introducing trifluoromethyl groups via ionic bonding improves anticonvulsant activity while minimizing cytotoxicity, suggesting that electronic effects and steric hindrance modulate both metabolism and target engagement . Contradictions in bioactivity (e.g., antioxidant vs. antimicrobial inactivity) emphasize the need for multi-assay validation .
Q. What challenges arise in crystallographic refinement of 10-methyl-PBD-dione derivatives?
Disorder in the tetrahydropyrrolyl ring (e.g., 50:50 occupancy of C10–C11/C10′–C11′) complicates refinement. SHELXL employs distance restraints (C–C = 0.01 Å) and isotropic temperature factor constraints to resolve disorder. Merging Friedel pairs and using riding models for H-atoms enhance precision in low-symmetry space groups (e.g., ) .
Q. How is the antitumor potential of related PBD-diones evaluated?
DNA interstrand cross-linking assays are critical for assessing antitumor activity. For example, pyrrolo[2,1-c][1,4]benzodiazepines from Neosartorya glabra showed DNA-binding properties via HRMS and NMR analysis, though cytotoxicity was absent in A. niger and bacterial models . In vitro MTT assays using MCF-7 cells and comparative SAR with clinical drugs (e.g., carbamazepine) help prioritize candidates for further development .
Q. How can data discrepancies in bioactivity studies be resolved?
Contradictory results (e.g., antioxidant activity in DPPH assays vs. no antimicrobial effects) require mechanistic follow-up. For instance, 2-hydroxycircumdatin C (IC: 9.9 µM in DPPH) may act via radical scavenging rather than direct microbial inhibition. Orthogonal assays (e.g., ROS detection, transcriptomics) and crystallographic validation of target binding are recommended .
Methodological Considerations
- Synthesis Optimization : Use TBAB as a phase-transfer catalyst to enhance alkylation efficiency .
- Crystallography : Employ SHELXL for restrained refinement of disordered regions and high-resolution data (>1.0 Å) for accurate electron density mapping .
- Biological Screening : Combine MTT assays with DNA damage markers (e.g., γ-H2AX) to elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
